N-((5-Chloropyridin-2-yl)carbamothioyl)-3-nitro-4-(piperidin-1-yl)benzamide
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Overview
Description
- MAC-545496 is a nanomolar inhibitor of glycopeptide-resistance-associated protein R (GraR).
- It displays strong binding affinity to the full-length GraR protein (Kd ≤ 0.1 nM).
- MAC-545496 acts as an antivirulence agent, reversing β-lactam resistance in Methicillin-resistant strains (MRSA) .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for MAC-545496 are not readily available in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- The types of reactions that MAC-545496 undergoes are not explicitly documented.
- Common reagents and conditions used in these reactions are not specified.
- Major products formed from these reactions are not reported.
Scientific Research Applications
- MAC-545496 finds applications in various scientific fields:
Chemistry: Its role in chemical research remains to be explored.
Biology: Potential applications in understanding bacterial resistance mechanisms.
Medicine: Investigating its efficacy against MRSA and other resistant strains.
Industry: Possible use in drug development or antimicrobial strategies.
Mechanism of Action
- The precise mechanism by which MAC-545496 exerts its effects is not fully elucidated.
- It likely targets specific molecular pathways related to bacterial resistance.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
- No specific list of similar compounds is provided.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c19-13-5-7-16(20-11-13)21-18(28)22-17(25)12-4-6-14(15(10-12)24(26)27)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2,(H2,20,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKREIUUQFDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC(=S)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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